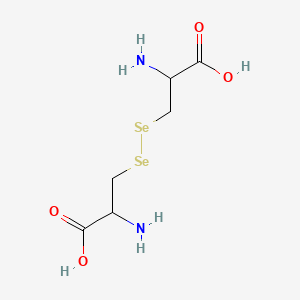Selenocystine
CAS No.: 2897-21-4
Cat. No.: VC8464864
Molecular Formula: C6H12N2O4Se2
Molecular Weight: 334.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2897-21-4 |
|---|---|
| Molecular Formula | C6H12N2O4Se2 |
| Molecular Weight | 334.11 g/mol |
| IUPAC Name | 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid |
| Standard InChI | InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
| Standard InChI Key | JULROCUWKLNBSN-UHFFFAOYSA-N |
| SMILES | C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |
| Canonical SMILES | C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Bonding
Selenocystine consists of two selenocysteine residues linked by a diselenide bond. The Se-Se bond length, measured at 2.321 Å, is 14% longer than the disulfide bond in cystine (2.040 Å) . This elongation arises from selenium’s larger atomic radius and lower electronegativity compared to sulfur, which also reduces bond strength and increases susceptibility to redox reactions. The molecule adopts a chiral R configuration due to the presence of selenium as a second-neighbor substituent on the asymmetric carbon .
Table 1: Comparative Properties of Selenocystine and Cystine
The acidic nature of the selenol group (pKa ≈ 5.43) ensures deprotonation at physiological pH, enhancing its reactivity in enzymatic contexts .
Synthesis and Biosynthetic Pathways
Chemical Synthesis
Selenocystine is synthetically derived from serine via a multi-step process:
-
Serine Derivitization: Serine is converted to a protected intermediate, typically using tert-butoxycarbonyl (Boc) groups.
-
Selenium Incorporation: The hydroxyl group of serine is replaced with selenium via nucleophilic substitution using hydrogen selenide () under anaerobic conditions .
-
Oxidative Dimerization: The resulting selenocysteine undergoes air oxidation to form selenocystine, stabilized by the diselenide bridge .
Biosynthesis in Eukaryotes
In vivo, selenocystine arises indirectly through the reduction of selenocysteine, which is synthesized via a specialized pathway:
-
Seryl-tRNA Formation: Seryl-tRNA synthetase (SerRS) charges tRNA with serine.
-
Phosphorylation: PSTK (O-phosphoseryl-tRNA kinase) phosphorylates the serine moiety to form O-phosphoseryl-tRNA.
-
Selenophosphate Integration: SepSecS (selenocysteine synthase) catalyzes the substitution of phosphate with selenophosphate (), yielding selenocysteine-tRNA .
-
Oxidative Storage: Extracellular selenocysteine rapidly oxidizes to selenocystine, which serves as a stable reservoir for cellular selenium .
Biological Roles and Mechanisms
Redox Activity and Antioxidant Functions
Selenocystine exhibits dual redox behavior:
-
Antioxidant: Reduced to selenocysteine () by thioredoxin reductase (TrxR) () , it participates in neutralizing reactive oxygen species (ROS) via glutathione peroxidase (GPx) cascades.
-
Pro-Oxidant: In excess, it generates superoxide radicals () through Fenton-like reactions, contributing to oxidative stress .
Table 2: Enzymes Dependent on Selenocysteine/Selenocystine
| Enzyme | Function | Organism |
|---|---|---|
| Glutathione Peroxidase | ROS detoxification | Humans, mammals |
| Thioredoxin Reductase | Redox homeostasis | Archaea to eukaryotes |
| Formate Dehydrogenase | CO reduction in methanogens | Methanococcus spp. |
Pathophysiological Implications
-
Cancer: Selenocystine induces endoplasmic reticulum (ER) stress and cytoplasmic vacuolization in HeLa cells, exerting cytostatic effects at IC values of 10–50 .
-
Neurodegeneration: Dysregulated selenocystine recycling correlates with Parkinson’s disease, attributed to selenium deficiency in selenoproteins like SEPX1 .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection () resolves selenocystine from cysteine/cystine with a retention time of 8.2 min .
-
Mass Spectrometry (MS): Electrospray ionization (ESI)-MS identifies the molecular ion peak at m/z 333.9 () .
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): NMR reveals a characteristic shift at 250 ppm for the diselenide moiety .
-
X-Ray Crystallography: Resolves the Se-Se bond geometry (2.321 Å) and confirms the R configuration .
Table 3: Analytical Parameters for Selenocystine
| Method | Parameters | Detection Limit |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA mobile phase | 0.1 µg/mL |
| ESI-MS | Positive ion mode, capillary voltage 3 kV | 5 nM |
| NMR | 76.3 MHz, CDOD solvent | 10 µM |
Applications in Biomedical Research
Redox Biology Studies
Selenocystine serves as a substrate for assaying thioredoxin reductase (TrxR) activity, leveraging its reduction to selenocysteine as a readout . This assay is pivotal in screening antioxidants and chemotherapeutic agents.
Cancer Therapeutics
Preclinical studies demonstrate selenocystine’s cytostatic effects in breast (MCF-7) and lung (A549) cancer lines, mediated by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume